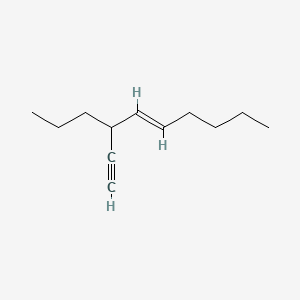
5-Decene, 4-ethynyl-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Decene, 4-ethynyl-, (E)-, also known as (5E)-4-Ethynyl-5-decene, is an organic compound with the molecular formula C12H20. It is a member of the alkenes family, characterized by the presence of a carbon-carbon double bond and an ethynyl group attached to the fourth carbon atom in the decene chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Decene, 4-ethynyl-, (E)- typically involves the use of alkyne and alkene precursors. One common method is the coupling of a terminal alkyne with an alkene under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as palladium acetate. The reaction conditions often include a temperature range of 50-80°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of 5-Decene, 4-ethynyl-, (E)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Decene, 4-ethynyl-, (E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide to form corresponding diols or carboxylic acids.
Reduction: Hydrogenation of the compound in the presence of a catalyst like palladium on carbon can reduce the double bond and ethynyl group to form the corresponding alkane.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions with reagents such as sodium amide or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature or elevated temperatures.
Substitution: Sodium amide, lithium diisopropylamide, anhydrous conditions.
Major Products Formed
Oxidation: Diols, carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted alkenes and alkynes.
Applications De Recherche Scientifique
5-Decene, 4-ethynyl-, (E)- has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Decene, 4-ethynyl-, (E)- involves its interaction with molecular targets through its double bond and ethynyl group. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound’s reactivity is influenced by the electronic and steric effects of its substituents, which can modulate its interaction with enzymes, receptors, and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Decene, (E)-: An isomer of 5-Decene, 4-ethynyl-, (E)-, differing in the position of the ethynyl group.
4-Nonen-1-yne: A compound with a similar structure but a shorter carbon chain.
3-Propyl-4-nonen-1-yne: Another structurally related compound with different substituents.
Uniqueness
5-Decene, 4-ethynyl-, (E)- is unique due to its specific structural features, including the position of the ethynyl group and the configuration of the double bond.
Propriétés
Numéro CAS |
55976-10-8 |
|---|---|
Formule moléculaire |
C12H20 |
Poids moléculaire |
164.29 g/mol |
Nom IUPAC |
(E)-4-ethynyldec-5-ene |
InChI |
InChI=1S/C12H20/c1-4-7-8-9-11-12(6-3)10-5-2/h3,9,11-12H,4-5,7-8,10H2,1-2H3/b11-9+ |
Clé InChI |
ZYWLODQNXNNHOV-PKNBQFBNSA-N |
SMILES isomérique |
CCCC/C=C/C(CCC)C#C |
SMILES canonique |
CCCCC=CC(CCC)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


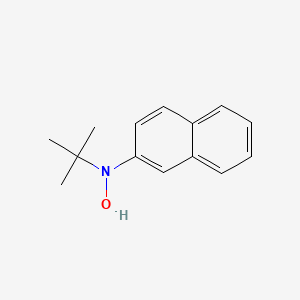

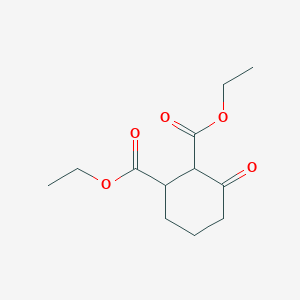
![3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14629074.png)
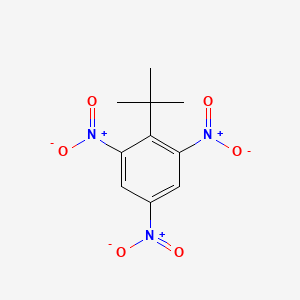
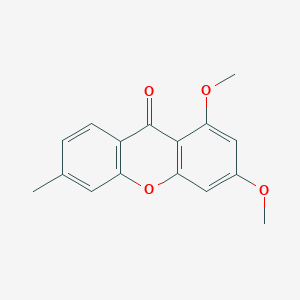

![1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14629083.png)
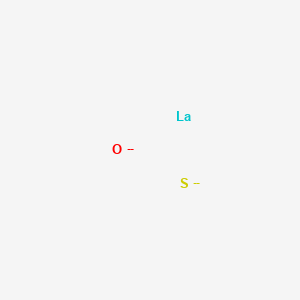

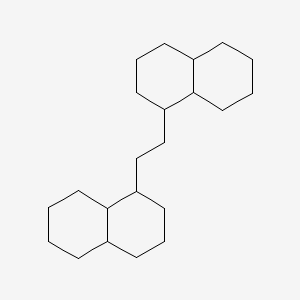
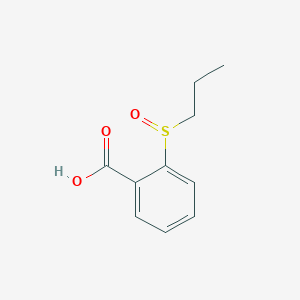
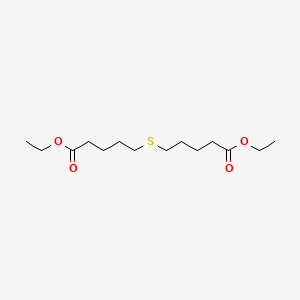
![Diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate](/img/structure/B14629136.png)
